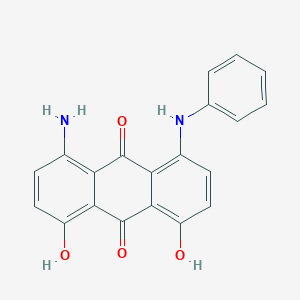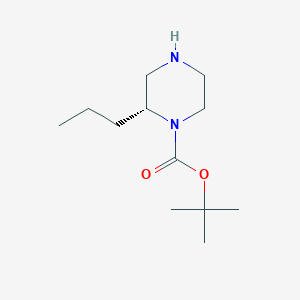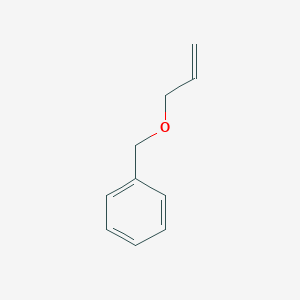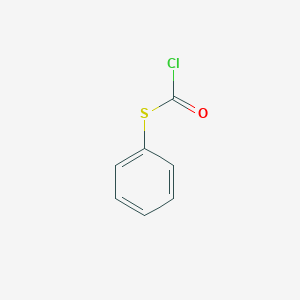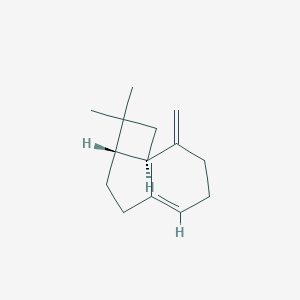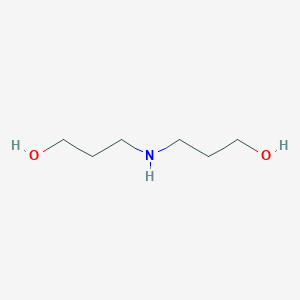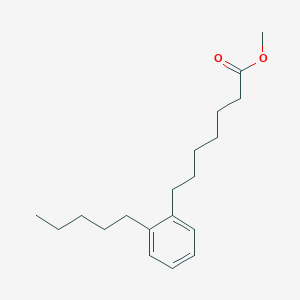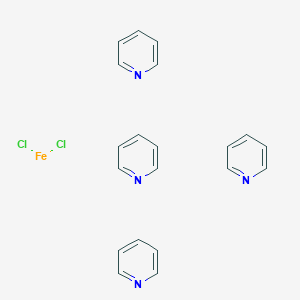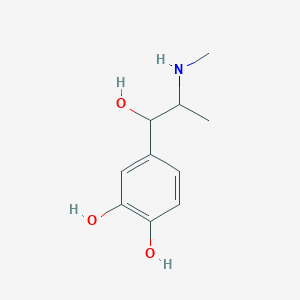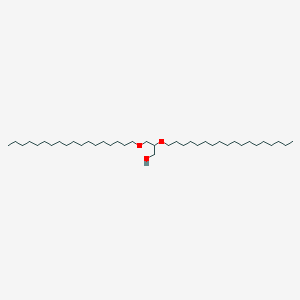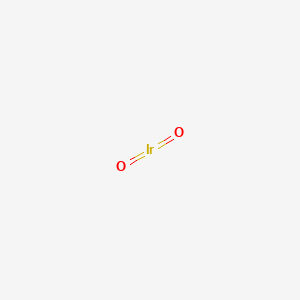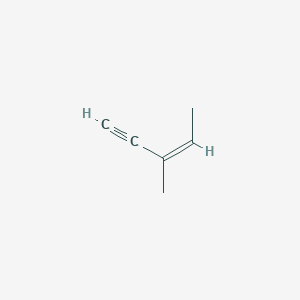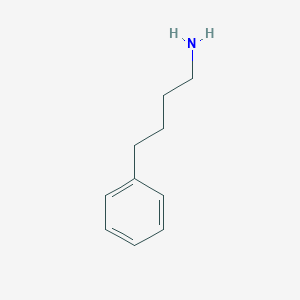
4-Phenylbutylamine
Übersicht
Beschreibung
4-Phenylbutylamine is an organic compound belonging to the class of phenylalkylamines. It consists of a phenyl group attached to a butylamine chain, specifically at the fourth carbon position. The molecular formula of this compound is C10H15N, and it is known for its aromatic properties due to the presence of the benzene ring .
Wissenschaftliche Forschungsanwendungen
4-Phenylbutylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
Target of Action
4-Phenylbutylamine is a small molecule that primarily targets Trypsin-1 in humans . Trypsin-1 is a serine protease involved in the digestion of proteins.
Mode of Action
It is known that this compound acts as a competitive inhibitor of recombinant human liver monoamine oxidase a . This suggests that it may bind to the active site of the enzyme, preventing the binding of the enzyme’s natural substrate.
Result of Action
It has been suggested that this compound may have anti-inflammatory properties . More research is needed to fully understand the implications of these findings.
Biochemische Analyse
Biochemical Properties
4-Phenylbutylamine is known to interact with certain biomolecules. For instance, it is a competitive inhibitor of recombinant human liver monoamine oxidase A . This interaction suggests that this compound may play a role in modulating the activity of this enzyme and influencing biochemical reactions in the body.
Cellular Effects
Given its inhibitory action on monoamine oxidase A, it may influence cell function by modulating the metabolism of monoamines, which are involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as monoamine oxidase A . By competitively inhibiting this enzyme, this compound may alter the metabolism of monoamines and potentially influence gene expression.
Metabolic Pathways
Given its interaction with monoamine oxidase A, it may play a role in the metabolism of monoamines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Phenylbutylamine can be synthesized through various methods. One common synthetic route involves the reduction of 4-phenylbutyronitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and atmospheric pressure .
Industrial Production Methods: In industrial settings, this compound is produced using similar reduction methods but on a larger scale. The process involves the use of high-pressure hydrogenation reactors to ensure efficient conversion of 4-phenylbutyronitrile to this compound. The reaction conditions are optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Phenylbutylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-phenylbutyric acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-phenylbutanol using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 4-Phenylbutyric acid.
Reduction: 4-Phenylbutanol.
Substitution: Various substituted phenylbutylamines depending on the substituent used.
Vergleich Mit ähnlichen Verbindungen
Phenylethylamine: Similar structure but with a shorter ethyl chain.
Phenylpropylamine: Similar structure but with a propyl chain instead of a butyl chain.
Phenylisopropylamine: Similar structure but with an isopropyl chain
Uniqueness: 4-Phenylbutylamine is unique due to its specific butyl chain length, which can influence its chemical properties and biological activity. The presence of the butyl chain can affect its solubility, reactivity, and interaction with biological targets compared to its shorter-chain analogs .
Eigenschaften
IUPAC Name |
4-phenylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNFWIZBEATIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157371 | |
| Record name | 4-Phenylbutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Phenylbutylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20083 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.03 [mmHg] | |
| Record name | 4-Phenylbutylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20083 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13214-66-9 | |
| Record name | Benzenebutanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13214-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylbutylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013214669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylbutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylbutylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENYLBUTYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG8K2LT79Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research shows that 4-Phenylbutylamine can be used as an affinity ligand for the purification of chymotrypsin-like enzymes. [, ] This is achieved through immobilization of this compound on Sepharose, creating an affinity matrix. The aromatic ring of this compound likely interacts with the hydrophobic S1 binding pocket of chymotrypsin-like enzymes, facilitating their selective adsorption. [, ]
A: Interestingly, modification of hen egg-white lysozyme with this compound can enhance the catalytic activity of α-chymotrypsin towards specific p-nitroanilide substrates. [, ] This effect appears to be specific to α-chymotrypsin and certain p-nitroanilide substrates. [, ] The mechanism behind this enhancement is not fully understood, but it is suggested that the this compound moiety might interact with both the enzyme and substrate, facilitating substrate binding or influencing the enzyme's active site. [, ]
A: this compound has the molecular formula C10H15N and a molecular weight of 149.23 g/mol. []
A: The vibrational properties of this compound have been studied using Fourier-transform infrared (FT-IR) and Raman spectroscopy. [] These studies provide insights into the molecule's vibrational modes and can be used for its identification and characterization. [] Additionally, near-infrared spectrophotometry has been used to study the hydrogen bonding interactions of this compound with benzene. [, ]
A: Yes, this compound has been successfully employed for the solvent-free functionalization of multi-walled carbon nanotubes (MWCNTs). [] This method, conducted at elevated temperatures, allows for the covalent attachment of this compound to the MWCNTs. [] The resulting functionalized nanotubes can potentially be used in various applications, such as anchoring metal complexes, nanoparticles, or for the adsorption of metal ions. []
A: While this compound itself might not possess inherent catalytic properties, its use as a ligand for immobilizing enzymes like chymotrypsin can be beneficial in developing heterogeneous catalytic systems. [, ]
A: Density functional theory (DFT) calculations have been utilized to understand the properties and reactivity of this compound derivatives, particularly their nickel complexes. [] These calculations provide insights into the electronic structure and bonding characteristics of these compounds. [] Furthermore, molecular dynamics simulations were employed to analyze the binding affinity and selectivity of this compound derivatives towards σ1 receptors. []
A: Studies on conformationally restricted σ1 receptor antagonists derived from this compound reveal that the length and configuration of the alkyl chain linking the amine to the phenyl ring significantly impact affinity. [] Generally, shorter chains and the (R)-configuration at the chiral center enhance σ1 receptor binding. [] Moreover, substituting the phenylbutyl moiety with a benzylpiperidine group further improves affinity. []
A: The lipophilicity of this compound, an ionizable compound, is pH-dependent. [] Accurate prediction of its lipophilicity profile requires consideration of apparent ion pair partitioning. [] This understanding is crucial for predicting the compound's behavior in different biological environments.
ANone: While specific stability and formulation studies on this compound are limited in the provided research, it is worth noting that amine-containing compounds can be susceptible to oxidation and degradation. Formulation strategies like the use of antioxidants, appropriate packaging, and controlled storage conditions might be necessary to ensure its stability.
A: Gas chromatography coupled with various detectors, including mass spectrometry (GC/MS), flame ionization detection (GC/FID), and nitrogen-phosphorus detection (GC/NPD), are widely used for analyzing this compound and related compounds. [, , , ] These techniques allow for the separation, identification, and quantification of the compound in various matrices, including urine and blood samples. [, , , ]
A: In the 1970s, researchers utilized this compound immobilized on Sepharose for the purification of chymotrypsin enzymes from various species, including moose and elk. [, ] This pioneering work highlighted the compound's utility as an affinity ligand for isolating and studying these enzymes. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


